Methyl carbazate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11709. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

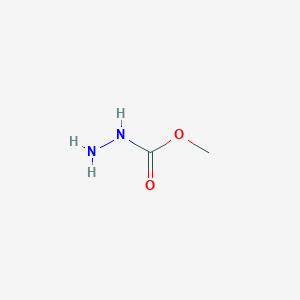

IUPAC Name |

methyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJRIDQGVSJLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020835 | |

| Record name | Methyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-89-9 | |

| Record name | Methyl carbazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl carbazate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CARBAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L5442J16Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Methyl Carbazate

This compound (CAS No. 6294-89-9) is a hydrazine derivative that serves as a crucial intermediate in various chemical syntheses.[1] Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it functions as a versatile building block for the creation of more complex molecules.[2][3] This guide provides a detailed overview of the core physical properties of this compound, methods for its synthesis and purification, and its primary applications.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or pink crystalline powder or platelets.[1][2][4] It is known by several synonyms, including Methoxycarbonylhydrazine, Carbomethoxyhydrazide, and Methyl hydrazinecarboxylate.[1][5][6]

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₂H₆N₂O₂ | [1][5][6] | |

| Molecular Weight | 90.08 g/mol | [1][5][7] | |

| Melting Point | 68 - 74 °C | Lit.: 70-73 °C | [1][8][9][10] |

| Boiling Point | 108 °C | At 12 mmHg | [1][4][6][9] |

| Density | ~1.16 - 1.33 g/cm³ | Rough estimate | [1][4][6] |

| Appearance | White to pink crystalline powder, crystals, or platelets | [1][2][5][8] | |

| Solubility | 578 g/L (in water) | Soluble in water, ethanol, ether, and benzene. Insoluble in petroleum ether. | [1][2][5][11] |

| Flash Point | ~86 °C | [1][4] | |

| Vapor Pressure | 0.0642 mmHg | At 25 °C | [1][11] |

| pKa | 10.52 ± 0.20 | Predicted | [1][5][9] |

| Refractive Index | ~1.4368 | Estimate | [1][5][9] |

Experimental Protocols

Detailed experimental procedures are critical for ensuring the purity and quality of this compound for research and development. Below are protocols for its synthesis and purification as cited in the literature.

A common method for synthesizing this compound involves the reaction of dimethyl carbonate with hydrazine hydrate.[2][12]

-

Reaction Setup: A mixture of dimethyl carbonate (0.50 mol) and hydrazine hydrate (0.48 mol) is added to a 250 mL round-bottom flask equipped with a condenser.[12]

-

Reaction Conditions: The reaction mixture is heated to 50 °C and stirred for 30 minutes. Following this, stirring is continued at room temperature for 24 hours.[12]

-

Work-up and Isolation: After the reaction is complete, water, methanol, and excess dimethyl carbonate are removed by distillation under reduced pressure.[2][12] The resulting solid is dried to yield this compound as white crystals.[2][12] This procedure has been reported to achieve a yield of approximately 94%.[2][12]

To achieve high purity, which is often required for pharmaceutical applications, specific purification methods are employed.

-

Vacuum Distillation/Sublimation: For removal of volatile impurities, the crude material can be melted and subjected to a vacuum. The pressure is reduced (e.g., to 0.1 to 30 mbar) until the vapors are spectroscopically pure.[1][12][13]

-

Azeotropic Distillation: To remove water and residual hydrazine, a second solvent, such as toluene, can be added to the crude this compound.[13] This mixture is then distilled under reduced pressure to remove the azeotrope, leaving behind purified this compound.[13]

-

Gas Purging: An alternative purification method involves passing an inert gas, such as nitrogen, through the molten crude this compound (held at 75-120 °C).[13] This helps to remove residual volatile impurities.[13]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Development

This compound is a key starting material in organic synthesis. Its primary applications include:

-

Pharmaceutical Intermediates: It is used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

-

Heterocyclic Chemistry: It serves as a precursor for synthesizing heterocyclic compounds, such as imidazo[1,5-d][1][5][8]triazines.[1][4][14]

-

Agrochemicals and Dyes: The compound is also utilized in the production of agrochemicals and dyes.[2]

References

- 1. Cas 6294-89-9,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 6294-89-9: this compound | CymitQuimica [cymitquimica.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. This compound----Amitychem Corporation [amitychem.com]

- 6. This compound CAS#: 6294-89-9 [amp.chemicalbook.com]

- 7. This compound | C2H6N2O2 | CID 80519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound [chembk.com]

- 12. This compound | 6294-89-9 [chemicalbook.com]

- 13. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]

- 14. This compound, 97% 6294-89-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

An In-depth Technical Guide to Methyl Carbazate

Methyl carbazate, a versatile reagent in organic synthesis, holds significant importance for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its chemical structure, formula, properties, and applications, with a focus on its role as a key building block in the creation of complex molecules.

Core Chemical Identity

This compound is an organic compound classified as the methyl ester of carbazic acid. Its structure incorporates a hydrazine moiety attached to a methoxycarbonyl group. This unique combination of functional groups makes it a valuable intermediate in a wide array of chemical transformations.

Chemical Formula: C₂H₆N₂O₂[1][2][3][4][5][6][7][8][9][10]

IUPAC Name: methyl N-aminocarbamate[2]

CAS Number: 6294-89-9[1][2][4][5][6][7][8][9][10][11][12][13][14]

Synonyms: Carbomethoxyhydrazide, Methyl hydrazinocarboxylate, Methoxycarbonylhydrazine[2][3][4][6][7][8][9][11][12][14]

The chemical structure of this compound is characterized by a central carbonyl group bonded to a methoxy group (-OCH₃) and a hydrazinyl group (-NHNH₂). The presence of the terminal amino group of the hydrazine component is key to its reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. It typically appears as white to pink or light yellow crystalline platelets or powder.[1][4]

| Property | Value |

| Molecular Weight | 90.08 g/mol [1][2][4][5][6][7][9][11] |

| Melting Point | 70-73 °C[4][6] |

| Boiling Point | 108 °C at 12 mmHg[4][6] |

| Solubility | Soluble in water (578 g/L)[4] |

| Appearance | White to pink/light yellow crystalline powder, crystals, or platelets[1][4][10] |

Synthesis of this compound: An Experimental Protocol

This compound can be synthesized through the reaction of dimethyl carbonate with hydrazine hydrate.[1][3] This method is widely employed due to its efficiency and the availability of the starting materials.

Objective: To synthesize this compound from dimethyl carbonate and hydrazine hydrate.

Materials:

-

Dimethyl carbonate

-

Hydrazine hydrate

-

Round-bottomed flask

-

Condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Petroleum ether (for washing)

Procedure:

-

To a 250 mL round-bottomed flask equipped with a condenser and a magnetic stirrer, add dimethyl carbonate (0.50 mol) and hydrazine hydrate (0.48 mol).[1]

-

Heat the reaction mixture to 50°C with continuous stirring for 30 minutes.[1]

-

After the initial heating period, continue stirring the mixture at room temperature for 24 hours.[1]

-

Upon completion of the reaction, cool the mixture to 0°C to induce precipitation of the product.

-

Collect the resulting white solid by filtration.

-

Wash the collected solid with petroleum ether to remove any unreacted starting materials and byproducts.

-

Dry the purified product to obtain this compound.

Applications in Organic Synthesis and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic systems. Its bifunctional nature allows it to participate in reactions that form the backbone of many pharmaceutical agents.

One notable application is in the synthesis of imidazo[1,5-d][1][2][3]triazines.[1][4][14] It is also utilized in the preparation of other derivatives, such as methyl 3-(4-methyl-benzyl-idene)carbazate.[1][14] The reactivity of the hydrazine moiety allows for the formation of hydrazones and other nitrogen-containing heterocycles, which are common motifs in medicinal chemistry.

Below is a diagram illustrating the synthesis of this compound, a foundational reaction for many subsequent synthetic pathways.

References

- 1. This compound | 6294-89-9 [chemicalbook.com]

- 2. This compound | C2H6N2O2 | CID 80519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Cas 6294-89-9,this compound | lookchem [lookchem.com]

- 5. This compound,6294-89-9-Shandong Kelikang Pharmaceutical Co., Ltd [kelikangpharm.com]

- 6. This compound----Amitychem Corporation [amitychem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CAS 6294-89-9: this compound | CymitQuimica [cymitquimica.com]

- 9. Hydrazinecarboxylic acid, methyl ester [webbook.nist.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. This compound, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. This compound, 97% 6294-89-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

An In-depth Technical Guide to Methyl Carbazate (CAS 6294-89-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl carbazate (CAS 6294-89-9), also known as methyl hydrazinecarboxylate, is a versatile bifunctional molecule that serves as a crucial building block in synthetic organic chemistry.[1][2] Its unique structure, incorporating both a nucleophilic hydrazine moiety and a methyl ester, makes it a valuable reagent for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical data, and key applications of this compound, with a focus on its utility in pharmaceutical and chemical research.

Chemical and Physical Properties

This compound is a white to pink crystalline solid that is soluble in water.[2][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl N-aminocarbamate | [1] |

| Synonyms | Carbomethoxyhydrazide, Methoxycarbonylhydrazine, Methyl hydrazinecarboxylate | [1][6] |

| CAS Number | 6294-89-9 | [1] |

| Molecular Formula | C₂H₆N₂O₂ | [1][6] |

| Molecular Weight | 90.08 g/mol | [1][6] |

| Appearance | White to pink crystalline powder, crystals, or platelets | [2] |

| Melting Point | 70-73 °C (lit.) | [6] |

| Boiling Point | 108 °C / 12 mmHg (lit.) | [6] |

| Water Solubility | 578 g/L | [2] |

| pKa (Predicted) | 10.52 ± 0.20 | [2] |

| InChI | InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | [1] |

| SMILES | COC(=O)NN | [1] |

Analytical Data

Detailed analytical data is crucial for the unambiguous identification and quality control of this compound. A summary of available spectral data is provided in Table 2.

Table 2: Summary of Analytical Data for this compound

| Technique | Data Description | Source(s) |

| ¹H NMR | (300 MHz, CDCl₃): δ 6.09 (s, 1H, -NH), 3.77 (d, J=1.85Hz, 2H, -NH₂), 3.73 (s, 3H, CH₃-O) | [5][7] |

| ¹³C NMR | Data has been recorded, but specific chemical shifts are not readily available in the searched literature. | [1][6] |

| Infrared (IR) | IR spectra (KBr disc and nujol mull) are available for reference. | [2][8] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum is available for reference. | [9] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reaction of dimethyl carbonate with hydrazine hydrate.[5][7]

General Synthesis of this compound

A general and high-yield procedure for the synthesis of this compound is as follows:

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a condenser, add dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).[5][7]

-

Heat the reaction mixture to 50°C with continuous stirring for 30 minutes.[5][7]

-

Continue stirring the reaction mixture at room temperature for 24 hours.[5][7]

-

After the reaction is complete, remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.[5][7]

-

Dry the resulting product to obtain white crystals of this compound.[5][7]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][4] Its primary utility lies in its ability to form hydrazones and to serve as a precursor for the construction of heterocyclic ring systems.[2]

Synthesis of Hydrazones

This compound readily reacts with aldehydes and ketones to form the corresponding N-methoxycarbonylhydrazones. These reactions are typically carried out in a suitable solvent, such as ethanol, often with catalytic amounts of acid.[10][11]

5.1.1 Synthesis of Methyl 3-(4-methylbenzylidene)carbazate

Experimental Protocol:

-

Combine this compound (0.1 mol) and 4-methylbenzaldehyde (0.1 mol) in a flask with ethanol (20 mL).[10]

-

Stir the mixture under reflux for 4 hours.[10]

-

After the reaction, the product can be isolated. Single crystals suitable for X-ray analysis can be obtained by recrystallization from ethanol at room temperature.[10]

Expected Yield: ~85%[10]

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. A notable example is its use in the preparation of imidazo[1,5-d][1][8][10]triazines, which have been investigated as potential antiasthma agents.[12]

5.2.1 Synthesis of Imidazo[1,5-d][1][8][10]triazines

The synthesis involves the pyrolysis of a mixture of a suitable ketone and this compound in a high-boiling solvent.[12]

Experimental Protocol (General):

-

A mixture of the appropriate ketone and this compound is prepared.[12]

-

The mixture is heated to 200°C in diphenyl ether.[12]

-

The pyrolysis reaction leads to the formation of the desired imidazo[1,5-d][1][8][10]triazine ring system.[12]

-

The product is then isolated and purified.

Biological Activity and Signaling Pathways

While some sources suggest that this compound may possess antimicrobial and antiviral properties, there is a lack of specific, quantitative data in the readily available scientific literature to substantiate these claims for the parent compound.[2] The biological activities reported are generally for more complex derivatives synthesized using this compound as a starting material.

Signaling Pathways: A thorough review of the existing literature did not reveal any studies that directly link this compound (CAS 6294-89-9) to the modulation of specific biological signaling pathways. Further research is required to elucidate any potential interactions with cellular signaling cascades.

Safety and Toxicology

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Classification | Source(s) |

| H301 | Toxic if swallowed | [1][2] |

| H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] |

| H335 | May cause respiratory irritation | [1] |

Acute Toxicity: Specific LD50 values for this compound are not consistently reported across safety data sheets, with many indicating that the data is not available.[13][14]

Conclusion

This compound (CAS 6294-89-9) is a fundamental reagent in organic synthesis, valued for its dual functionality which enables the straightforward construction of hydrazones and a variety of heterocyclic systems. Its importance as a pharmaceutical intermediate is well-established, though the specific biological activities of the parent compound itself are not well-documented. This guide has provided a consolidated resource on the properties, synthesis, and applications of this compound for the research and drug development community. As with any chemical reagent, appropriate safety precautions must be observed during its handling and use. Further investigation into the potential biological activities and mechanisms of action of this compound may reveal new applications for this versatile molecule.

References

- 1. This compound | C2H6N2O2 | CID 80519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 6294-89-9 [chemicalbook.com]

- 6. Cas 6294-89-9,this compound | lookchem [lookchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(6294-89-9) IR Spectrum [chemicalbook.com]

- 9. Hydrazinecarboxylic acid, methyl ester [webbook.nist.gov]

- 10. Methyl 3-(4-methylbenzylidene)carbazate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. Imidazo[1,5-d][1,2,4]triazines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

Synthesis of Methyl Carbazate from Dimethyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl carbazate is a versatile building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the synthesis of this compound from dimethyl carbonate and hydrazine. It details various experimental protocols, summarizes key quantitative data from patented and literature methods, and illustrates the underlying reaction pathway and experimental workflows through diagrams. The information presented is intended to equip researchers and professionals in drug development with a comprehensive understanding of the available synthetic strategies for producing high-purity this compound.

Introduction

This compound, also known as methyl hydrazinocarboxylate, is a valuable reagent in organic chemistry.[1] Its bifunctional nature, containing both a nucleophilic hydrazine moiety and a carbamate group, allows for a wide range of chemical transformations. It is frequently employed in the synthesis of heterocyclic compounds, as a protecting group for carbonyls, and for the introduction of the hydrazinocarbonyl functional group.[1] The synthesis of this compound is most commonly achieved through the reaction of dimethyl carbonate (DMC) with hydrazine, typically in the form of hydrazine hydrate. This method is advantageous due to the low toxicity of DMC, which is considered a "green" reagent, and the formation of methanol and water as the primary byproducts.[2][3]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from dimethyl carbonate and hydrazine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks one of the electrophilic carbonyl carbons of dimethyl carbonate. This is followed by the elimination of a methoxide ion, which is subsequently protonated by the newly formed carbazic acid intermediate or another proton source in the reaction mixture to generate methanol.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound from dimethyl carbonate have been reported, primarily in patent literature, aiming to achieve high purity and yield. Below are detailed experimental protocols from selected sources.

Method 1: Simultaneous Addition of Reactants

This method, described in US Patent 6,465,678 B1, is designed to produce particularly pure this compound with a low tendency for discoloration by controlling the reaction temperature and the addition of reactants.[1]

Procedure:

-

2800 g of methanol is initially introduced into a reaction vessel and cooled to +5 °C.[1]

-

7560 g of dimethyl carbonate and 4200 g of hydrazine hydrate are then metered in simultaneously over the course of 10 hours, while maintaining the temperature between +5 and +10 °C.[1]

-

The mixture is then warmed to 50 °C and maintained at this temperature for one hour.[1]

-

The solvent and low-boiling components are subsequently distilled off under reduced pressure.[1]

-

For further purification, a second solvent can be added to the crude this compound, followed by distillation under reduced pressure, or an inert gas can be passed through the crude product.[1]

Method 2: Direct Reaction and Distillation

This protocol, provided by ChemicalBook, offers a straightforward laboratory-scale synthesis.[4]

Procedure:

-

A mixture of 45.0 g (0.50 mol) of dimethyl carbonate and 29.4 mL (0.48 mol) of hydrazine hydrate is added to a 250 mL round-bottom flask equipped with a condenser.[4]

-

The reaction mixture is heated to 50 °C and stirred for 30 minutes.[4]

-

The mixture is then stirred at room temperature for 24 hours.[4]

-

Water, methanol, and excess dimethyl carbonate are distilled off under reduced pressure to yield a white crystalline solid.[4]

Method 3: Synthesis with Post-Treatment for High Purity

Chinese Patent CN103130687A describes a method with a specific post-treatment step to achieve high purity.[5]

Procedure:

-

Methanol is used as the solvent, with a weight 1 to 3 times that of hydrazine hydrate.[5]

-

Hydrazine hydrate and dimethyl carbonate are used in a 1:1 molar ratio.[5]

-

The reactants are fed at a temperature of 5-10 °C.[5]

-

The reaction is carried out at the reflux temperature of the solvent for 2 hours.[5]

-

After the reaction, methanol, water, and residual hydrazine are removed under vacuum (0.06-0.08 MPa) at 80-90 °C.[5]

-

The system is cooled to 40 °C, and a mixed solvent of dichloroethane and dimethyl carbonate is added.[5]

-

The mixture is heated to 70 °C and stirred for 1 hour, then cooled to below 5 °C for crystallization.[5]

-

The product is obtained by centrifugation and drying.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols, providing a comparative overview of reaction conditions, yields, and product purity.

| Parameter | Method 1 (US6465678B1)[1] | Method 2 (ChemicalBook)[4] | Method 3 (CN103130687A)[5] |

| Reactants | Dimethyl carbonate, Hydrazine hydrate | Dimethyl carbonate, Hydrazine hydrate | Dimethyl carbonate, Hydrazine hydrate |

| Solvent | Methanol | None | Methanol, Dichloroethane |

| Molar Ratio (DMC:Hydrazine) | Not explicitly stated, but based on mass, approx. 1.05:1 | 1.04:1 | 1:1 |

| Temperature (°C) | 5-10 (addition), 50 (reaction) | 50, then room temp. | 5-10 (addition), Reflux (reaction) |

| Reaction Time | 10 h (addition), 1 h (reaction) | 30 min at 50°C, 24 h at room temp. | 2 h |

| Yield (%) | Not explicitly stated | 94 | > 90 |

| Purity (%) | "Particularly pure"[1] | Not specified, mp 69-70 °C[4] | > 99 |

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship of factors that can influence the reaction outcome.

Caption: General experimental workflow for this compound synthesis.

Caption: Factors influencing the yield and purity of this compound.

Conclusion

The synthesis of this compound from dimethyl carbonate and hydrazine is a well-established and efficient method. By carefully controlling reaction parameters such as temperature, stoichiometry, and the rate of reactant addition, high yields and purity of the final product can be achieved. The use of a "green" solvent and reagent in dimethyl carbonate makes this an attractive industrial process. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this compound for their specific applications in drug discovery and development.

References

- 1. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN103130687A - Preparation method of methyl hydrazinocarboxylate - Google Patents [patents.google.com]

Methyl Carbazate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl carbazate is a versatile hydrazine derivative widely employed as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents a visual representation of its primary synthesis pathway. While quantitative solubility data in organic solvents is not extensively available in published literature, this guide consolidates known qualitative information and provides the necessary experimental frameworks for its empirical determination.

Physicochemical Properties of this compound

This compound, with the molecular formula C₂H₆N₂O₂, is a white to pink crystalline solid at room temperature.[4][5] Key physical properties are summarized below:

| Property | Value | Reference(s) |

| CAS Number | 6294-89-9 | [6] |

| Molecular Weight | 90.08 g/mol | [1][7] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | 108 °C at 12 mmHg | [1] |

| Appearance | White to pink crystalline powder/platelets | [4][5] |

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note the scarcity of data for organic solvents.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water* | Not Specified | 578 g/L | [1][4] |

*The solvent for the 578 g/L value is not explicitly stated in the source but is presumed to be water based on the context of "water solubility: soluble" being mentioned alongside it.

Qualitative Solubility Data

Qualitative solubility information provides a general understanding of suitable solvent systems for this compound.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [8][9] |

| Ethanol | Soluble | [9] |

| Diethyl Ether | Soluble | [9] |

| Benzene | Soluble | [9] |

| Petroleum Ether | Insoluble | [9] |

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data, researchers can employ several well-established experimental methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the nature of the solvent. Two common methods are detailed below.

Gravimetric Method (Shake-Flask Method)

The gravimetric, or shake-flask, method is a traditional and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to the organic solvent of interest in a sealed flask or vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

Phase Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by filtration through a fine-porosity filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., rotary evaporation, vacuum oven) until a constant weight of the dried this compound is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved this compound by the volume or mass of the solvent used. Results are typically expressed in g/L, mg/mL, or g/100g of solvent.

UV/Visible Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore that allows for its quantification using UV/Visible spectroscopy.

Protocol:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation and Dilution: After equilibration, the saturated solution is separated from the excess solid. A precise volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. This value is then used to calculate the concentration in the original saturated solution, taking into account the dilution factor.

Synthesis of this compound

This compound is commonly synthesized through the reaction of dimethyl carbonate with hydrazine hydrate.[4][5][10] This reaction provides a high yield of the desired product.

Reaction Workflow

The synthesis process involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of dimethyl carbonate, leading to the displacement of a methoxy group.

Caption: Synthesis of this compound from Dimethyl Carbonate and Hydrazine Hydrate.

Applications in Synthesis

This compound is a key building block in the synthesis of a variety of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1][3] Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a carbamate group, allows for diverse reactivity. For instance, it is used in the preparation of imidazo[1,5-d][2][6][10]triazines and various substituted hydrazones.[1][3]

The following diagram illustrates the logical relationship of this compound as a precursor in chemical synthesis.

Caption: Role of this compound as a key intermediate in chemical synthesis.

Conclusion

While there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound in a wide array of organic solvents, this guide provides the essential qualitative information and detailed experimental protocols for researchers to determine these values empirically. A clear understanding of its solubility, coupled with knowledge of its synthesis and reactivity, is crucial for the effective application of this compound in research, development, and manufacturing. The provided synthesis workflow and application diagram offer a concise visual summary of its importance as a chemical intermediate. It is recommended that researchers and drug development professionals perform their own solubility studies in the specific solvent systems relevant to their applications to ensure accurate and reproducible results.

References

- 1. Cas 6294-89-9,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. This compound | 6294-89-9 [chemicalbook.com]

- 5. This compound CAS#: 6294-89-9 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. echemi.com [echemi.com]

- 9. This compound [chembk.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Safe Handling of Methyl Carbazate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl carbazate (CAS No. 6294-89-9), a versatile reagent and intermediate commonly used in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to pink crystalline solid.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₂O₂ | [1][2] |

| Molecular Weight | 90.08 g/mol | [1] |

| Melting Point | 70-73 °C | [1][2] |

| Boiling Point | 108 °C at 12 mmHg | [1][2] |

| Water Solubility | Soluble | [1] |

| Appearance | White to pink crystalline powder, crystals, or platelets | [1][2] |

| Storage Temperature | Room Temperature, keep in a dark, dry, and sealed place | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized in the table below.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated data from multiple safety data sheets.

Signal Word: Danger

Hazard Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS07 (Exclamation Mark)

Quantitative Toxicity Data

While comprehensive human toxicity data is not available, the following table summarizes available animal toxicity and carcinogenicity data. It is important to note that many safety data sheets indicate that the toxicological properties have not been thoroughly investigated.

| Parameter | Species | Route | Value | Reference |

| TD50 (Carcinogenicity) | Rat | Oral | Not carcinogenic at doses up to 10 mg/kg body weight/day for 2 years | [2] |

| LD50 (Oral) | Data Not Available | - | - | |

| LD50 (Dermal) | Data Not Available | - | - | |

| LC50 (Inhalation) | Data Not Available | - | - |

A study on the oral administration of this compound to rats for two years at dose levels up to 10 mg/kg body weight per day showed no evidence of treatment-related toxicity or carcinogenicity.[2] The Carcinogenic Potency Database (CPDB) also contains information on this compound.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this compound is handled.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[3][4]

-

Keep in a dark place.[1]

-

Store at room temperature.[1]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Call a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release Measures and Disposal

Accidental Release

-

Personal Precautions: Wear appropriate PPE. Evacuate personnel to a safe area. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated packaging should be treated as the product itself.

Experimental Protocols

This compound is a key reagent in various organic syntheses. Below are examples of its preparation and use in a subsequent reaction.

Synthesis of this compound from Dimethyl Carbonate and Hydrazine Hydrate

Materials:

-

Dimethyl carbonate

-

Hydrazine hydrate

-

250 mL round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask equipped with a condenser and magnetic stir bar, add dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).

-

Heat the reaction mixture to 50°C and stir for 30 minutes.

-

Continue stirring at room temperature for 24 hours.

-

Remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.

-

The resulting white crystalline product is this compound.

Use of this compound in the Synthesis of a Hydrazine Derivative

This protocol describes the synthesis of Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate.

Materials:

-

This compound

-

Cyclohexanone

-

Methanol

-

Acetic acid

-

Hydrogen cyanide

-

Reflux apparatus

-

Ice bath

Procedure:

-

In a suitable flask, combine 0.10 mole of this compound, 20 mL of methanol, 2 drops of acetic acid, and 9.8 g (0.10 mole) of cyclohexanone.

-

Reflux the mixture for 30 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Carefully add 6 mL (0.15 mole) of hydrogen cyanide dropwise over 3 minutes.

-

Allow the solution to warm to room temperature over approximately 15 minutes, during which time the hydrazine product will crystallize.

-

After 2 hours, collect the crystalline product by vacuum filtration and wash with cold methanol.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Caption: General Laboratory Safety Workflow for Handling this compound.

References

Spectroscopic Profile of Methyl Carbazate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl carbazate, a versatile reagent in organic synthesis and a key building block in the development of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₂H₆N₂O₂ with a molecular weight of 90.08 g/mol . Its structure gives rise to a distinct spectroscopic signature, which is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented here was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.09 | Singlet | 1H | - | -NH |

| 3.77 | Doublet | 2H | 1.85 | -NH₂ |

| 3.73 | Singlet | 3H | - | -OCH₃ |

Note: NMR spectra have been recorded on both 300 MHz and 600 MHz instruments, with minor variations in reported chemical shifts.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C=O (Carbonyl) |

| 52.5 | -OCH₃ (Methoxy) |

Note: ¹³C NMR data is based on typical chemical shift ranges for similar functional groups and may vary slightly depending on experimental conditions.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound highlights the presence of key functional groups through their characteristic vibrational frequencies. The data below corresponds to analysis performed using a Potassium Bromide (KBr) pellet.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3320 - 3450 | Strong, Broad | N-H Stretch | -NH₂ |

| 3211 | Strong | N-H Stretch | -NH |

| 2950 - 3000 | Medium | C-H Stretch | -CH₃ |

| 1700 - 1750 | Strong | C=O Stretch | Ester Carbonyl |

| 1580 - 1650 | Medium | N-H Bend | -NH₂ |

| 1435 - 1465 | Medium | C-H Bend | -CH₃ |

| 1000 - 1300 | Strong | C-O Stretch | Ester |

Note: The specific peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dimethyl carbonate with hydrazine hydrate.[1][2]

-

Reaction Setup: A round-bottom flask is charged with dimethyl carbonate and hydrazine hydrate.

-

Reaction Conditions: The mixture is heated to approximately 50°C and stirred for a period of time, often followed by continued stirring at room temperature.

-

Work-up: Upon completion of the reaction, volatile components such as water, methanol, and excess dimethyl carbonate are removed under reduced pressure.

-

Purification: The resulting crude product is then purified, typically by recrystallization, to yield white crystalline this compound.

NMR Spectroscopy

-

Sample Preparation: A small quantity (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of purified this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A trace amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum is acquired on a standard NMR spectrometer, for instance, a Bruker Avance 300 or 600, operating at 300 MHz or 600 MHz for the ¹H nucleus, respectively.

-

Data Acquisition: For a typical ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the ¹³C spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired by passing an infrared beam through the KBr pellet. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.

-

Data Processing: The final spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).

Visualized Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of the Hydrazine Moiety in Methyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl carbazate (H₂NNHCO₂CH₃) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds. Its reactivity is dominated by the hydrazine moiety, which exhibits characteristic nucleophilicity, and the carbamate group, which influences the electronic properties of the hydrazine nitrogens. This technical guide provides a comprehensive exploration of the reactivity of the hydrazine moiety in this compound, covering its fundamental reactions with electrophiles, oxidation and reduction pathways, and its application in the synthesis of key heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound serves as a crucial building block in synthetic chemistry due to the presence of two key functional groups: a nucleophilic hydrazine moiety and a methoxycarbonyl group. The hydrazine portion, with its two nitrogen atoms, is the primary center of reactivity, participating in a wide array of chemical transformations. The electron-withdrawing nature of the adjacent methoxycarbonyl group modulates the nucleophilicity of the hydrazine nitrogens, making them generally less reactive than hydrazine itself but offering unique selectivity in certain reactions. This guide will delve into the core aspects of the reactivity of the hydrazine moiety in this compound.

Nucleophilic Reactivity of the Hydrazine Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety confers its nucleophilic character, making it reactive towards a variety of electrophilic centers.

Reaction with Carbonyl Compounds: Hydrazone Formation

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form this compound-derived hydrazones. This reaction proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The overall reaction is reversible, and the equilibrium can be driven towards the hydrazone product by removing water, often through azeotropic distillation.

The Genesis of a Versatile Intermediate: A Technical History of Methyl Carbazate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl carbazate (CAS 6294-89-9), a cornerstone of modern organic synthesis, serves as a critical building block in the production of pharmaceuticals, agrochemicals, and other specialty materials. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a methyl ester group, allows for a diverse range of chemical transformations. This technical guide delves into the historical discovery and evolution of this compound synthesis, presenting a chronological overview of key methodologies, detailed experimental protocols, and comparative data for the discerning scientist.

The Foundational Discovery: The Diels Method

The first well-documented synthesis of this compound is attributed to the German chemist Otto Diels, who in 1915 reported its formation from the reaction of hydrazine hydrate with dimethyl carbonate.[1][2] This method, elegant in its simplicity, laid the groundwork for what would become the most significant and enduring route to this vital chemical intermediate. The reaction proceeds via the nucleophilic attack of hydrazine on one of the carbonyl carbons of dimethyl carbonate, leading to the displacement of a methoxy group.

The original Diels method involved the straightforward mixing of the reactants, often resulting in significant self-warming of the reaction mixture.[1][2] While effective, this initial approach produced this compound with impurities that, for many modern applications, would be unacceptable.

Caption: The foundational synthesis of this compound as developed by O. Diels.

Alternative Historical Synthesis Pathways

While the Diels method became the predominant route, other classical organic reactions provided plausible, albeit less common, pathways to carbazate structures. These methods are important in the historical context of synthetic chemistry.

The Phosgene Derivative Route

An alternative approach involves the use of more reactive acylating agents, such as phosgene derivatives. Specifically, the reaction of methyl chloroformate with hydrazine hydrate offers a direct route to this compound. In this reaction, the highly electrophilic carbonyl carbon of methyl chloroformate is readily attacked by hydrazine. This method is analogous to the well-documented synthesis of ethyl hydrazodicarboxylate from ethyl chloroformate. Due to the high toxicity and hazardous nature of phosgene and its derivatives like methyl chloroformate, this method is less favored in modern industrial settings compared to the safer dimethyl carbonate process.

Caption: Synthesis of this compound via the methyl chloroformate pathway.

The Curtius Rearrangement

The Curtius rearrangement, discovered by Theodor Curtius in 1885, is a powerful method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate.[3][4] A theoretical application of this reaction for the synthesis of a carbamate would involve the conversion of a carboxylic acid to an acyl azide, followed by thermal rearrangement to an isocyanate. This highly reactive isocyanate can then be "trapped" with an alcohol. For instance, trapping with methanol would yield a methyl carbamate.

While not a direct common route to this compound itself, a variation known as the Darapsky degradation utilizes hydrazine to convert an ester to an acylhydrazine, which is a precursor to the acyl azide needed for the rearrangement.[3] This highlights the versatility of classical reactions in constructing the carbazate backbone, even if they are not the most direct or efficient methods for this specific molecule.

References

- 1. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]

- 2. CN1337943A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl Carbazate as a Safer Alternative in the Wolff-Kishner Reduction of Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1][2] The classical method, particularly the Huang-Minlon modification, employs hydrazine hydrate under harsh basic conditions and high temperatures.[1][3] While effective, the high toxicity and potential explosiveness of hydrazine hydrate pose significant safety risks.[4] This document provides detailed application notes and protocols for an alternative approach using methyl carbazate (also known as methyl hydrazinocarboxylate) as a safer, bench-stable substitute for hydrazine.[5] This method involves the formation of a carbomethoxyhydrazone intermediate, which is then decomposed under basic conditions to yield the reduced product.[5] This approach is particularly advantageous for the reduction of aromatic and heteroaromatic ketones and aldehydes.[5]

Advantages of the this compound Method

-

Enhanced Safety: this compound is a solid and a less hazardous alternative to the highly toxic and volatile hydrazine hydrate.[4][5]

-

Stable Intermediates: The carbomethoxyhydrazone intermediates are often bench-stable solids that can be easily isolated and purified by filtration or chromatography.[6]

-

Comparable Efficacy for Aromatic Systems: The method provides moderate to excellent yields for a range of aromatic and heteroaromatic ketones and aldehydes.[5]

-

Scalability: The protocol has been shown to be scalable, making it suitable for larger-scale synthesis.[5]

Data Presentation: A Comparative Analysis

The following table summarizes the yield comparisons between the traditional Wolff-Kishner reduction (specifically the Huang-Minlon modification) and the this compound method for various ketones.

| Substrate | Traditional Wolff-Kishner (Huang-Minlon) Yield | This compound Method Yield | Reference |

| Acetophenone | ~70-95% (General) | 70% | [6][7] |

| 4-Methoxyacetophenone | Not explicitly found | 76% | [6] |

| 4-Chloroacetophenone | Not explicitly found | 76% | [6] |

| Benzophenone | Not explicitly found | 76% | [6] |

| 2-Acetylnaphthalene | Not explicitly found | 67% | [6] |

| 4-(Naphthalen-2-yl)-4-oxobutanoic acid | Not explicitly found | 85% | [6] |

| β-(p-Phenoxybenzoyl)propionic acid | 95% | Not explicitly found | [1] |

Note: Direct comparative yield data for the same substrates under both conditions is not always available in a single source. The yields for the traditional method are general expectations or for similar substrates.

Reaction Mechanisms and Workflows

Overall Workflow Comparison

The following diagram illustrates the key differences in the experimental workflow between the traditional Huang-Minlon reduction and the this compound method.

Caption: A comparison of the experimental workflows.

Reaction Mechanism: this compound Method

The reduction using this compound proceeds through a two-stage mechanism: formation of the carbomethoxyhydrazone, followed by its base-mediated decomposition.

Caption: The two-stage reaction mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from dimethyl carbonate and hydrazine hydrate.

Materials:

-

Dimethyl carbonate

-

Hydrazine hydrate

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a condenser, combine dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).

-

Heat the reaction mixture to 50°C and stir for 30 minutes.

-

Continue stirring at room temperature for 24 hours.

-

Remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.

-

The resulting white crystalline solid is this compound (yield ~94%).

Protocol 2: Wolff-Kishner Reduction of Acetophenone using this compound

This protocol is a two-step procedure involving the formation and subsequent reduction of the carbomethoxyhydrazone of acetophenone.

Part A: Synthesis of the Carbomethoxyhydrazone of Acetophenone

Materials:

-

Acetophenone

-

This compound

-

Ethanol

-

Glacial acetic acid

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve acetophenone in ethanol.

-

Add 1.3 equivalents of this compound.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture and monitor the reaction by TLC until the acetophenone is consumed.

-

Cool the reaction mixture to room temperature.

-

Isolate the crystalline carbomethoxyhydrazone intermediate by filtration. The intermediate is bench-stable and can be stored.[6]

Part B: Reduction of the Carbomethoxyhydrazone

Materials:

-

Carbomethoxyhydrazone of acetophenone (from Part A)

-

Potassium hydroxide (KOH)

-

Triethylene glycol

-

Heating mantle with a temperature controller

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve 4 equivalents of potassium hydroxide in triethylene glycol with heating.

-

Once the KOH is dissolved, add the carbomethoxyhydrazone intermediate to the hot solution.

-

Heat the reaction mixture to 140°C.[5]

-

Maintain the temperature and stir for approximately 4 hours, monitoring the reaction by TLC.[5]

-

Cool the reaction mixture to room temperature.

-

Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer, evaporate the solvent, and purify the resulting ethylbenzene by distillation or chromatography if necessary.

Protocol 3: Traditional Huang-Minlon Reduction of a Ketone (General Protocol)

This protocol outlines the general procedure for the Huang-Minlon modification of the Wolff-Kishner reduction.

Materials:

-

Ketone

-

Hydrazine hydrate (85%)

-

Sodium hydroxide or Potassium hydroxide

-

Diethylene glycol

-

Reflux and distillation apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine the ketone, 3 equivalents of sodium hydroxide, and 85% hydrazine hydrate in diethylene glycol.[1]

-

Heat the mixture to reflux for a period to allow for the in situ formation of the hydrazone.[3]

-

After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture rises to approximately 200°C.[1]

-

Once the temperature reaches ~200°C, switch back to a reflux setup and continue to heat for an additional 3-6 hours.[3]

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup, acidify the solution, and extract the product with an appropriate organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product as needed.

Potential Side Reactions and Troubleshooting

The most common side reaction in the Wolff-Kishner reduction is the formation of azines.[1] This can occur when the hydrazone reacts with another molecule of the starting ketone.[1] In the this compound method, azine formation was noted to be significant with sterically hindered substrates.[6]

Troubleshooting:

-

Low Yield:

-

Ensure complete formation of the carbomethoxyhydrazone intermediate before proceeding to the reduction step.

-

For the reduction step, pre-dissolving the KOH in the solvent before adding the intermediate can improve the yield and reaction rate.[6]

-

For sluggish reactions, the number of equivalents of KOH can be increased.[6]

-

-

Azine Formation:

-

This side reaction is more prevalent with sterically hindered ketones. For such substrates, alternative reduction methods may be more suitable.

-

-

Reaction with Solvent:

-

In some cases, such as with p-fluoro-substituted substrates, substitution reactions with the glycol solvent can occur at high temperatures.[6] Careful selection of the solvent and reaction temperature is crucial.

-

-

Aliphatic Ketones:

-

The this compound method has been reported to be unsuccessful for the reduction of aliphatic ketones, with azine formation being a major competing pathway.[6] For these substrates, the traditional Huang-Minlon or other reduction methods should be considered.

-

Conclusion

The use of this compound in a modified Wolff-Kishner reduction presents a valuable, safer alternative to the traditional use of hydrazine hydrate, particularly for the deoxygenation of aromatic and heteroaromatic aldehydes and ketones. The ability to isolate a stable intermediate and the milder reaction conditions for the final reduction step contribute to its practicality and safety profile. While the traditional Huang-Minlon method may still be preferred for certain substrates, especially aliphatic ketones, the this compound protocol is a significant addition to the synthetic chemist's toolkit, aligning with the principles of green chemistry by reducing the reliance on highly hazardous reagents.

References

- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 2. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. grokipedia.com [grokipedia.com]

Protocol for Pyrazole Synthesis Using Methyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, is a cornerstone of many research programs. The pyrazole scaffold is a privileged structure found in numerous clinically approved drugs. A common and robust method for constructing the pyrazole ring is through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction broadly known as the Knorr pyrazole synthesis.[1][2] This protocol details the use of methyl carbazate as the hydrazine source in this synthetic transformation.

This compound, as a derivative of hydrazine, serves as a binucleophilic component, reacting with a suitable three-carbon electrophilic partner to form the pyrazole ring.[3] The reaction typically proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole. Key factors influencing the success of the synthesis include the purity of the starting materials, reaction temperature, choice of solvent, and the potential use of a catalyst.[1] For sensitive substrates, conducting the reaction under an inert atmosphere can prevent oxidation and improve yields.[1]

This document provides a detailed experimental protocol for the synthesis of a model pyrazole derivative using this compound and a generic 1,3-dicarbonyl compound. It also includes a summary of typical reaction parameters and a visual representation of the experimental workflow.

Data Presentation: Synthesis Parameters

The following table summarizes typical reaction conditions and reported yields for pyrazole synthesis based on the condensation of hydrazines with various precursors. These parameters can be adapted and optimized for specific substrates when using this compound.

| Precursor | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine hydrate (80%) | Water | 15-20, then reflux | ~3 | Not specified | |

| Ethyl ethoxymethylenecyanoacetate | Hydrazine hydrate | Anhydrous ethanol | 80 (reflux) | 4 | 66.78 | [4] |

| 1,3-Dicarbonyl Compound | Methylhydrazine | Ethanol | Reflux | Not specified | Not specified | |

| Dimethyl acetylenedicarboxylate | Phenyl hydrazine | Toluene/Dichloromethane (1:1) | Reflux | 2 | Not specified | [5] |

| Methyl 3,5-dioxohexanoate | Methylhydrazine | Methanol | Not specified | Not specified | 90 | [6] |

Experimental Protocols

Protocol: Synthesis of a Substituted Pyrazole via Condensation of this compound with a 1,3-Dicarbonyl Compound

This protocol describes a general procedure for the synthesis of a pyrazole derivative.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

This compound

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.[1]

-

Addition of this compound: While stirring the solution at room temperature, add this compound (1.0-1.2 equivalents) dropwise. Note that this addition may be exothermic.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). The acid protonates a carbonyl group, rendering it more electrophilic and facilitating the nucleophilic attack by the hydrazine.[1]

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[1]

-

Extraction: Dissolve the residue in a suitable organic solvent, such as dichloromethane, and transfer it to a separatory funnel.

-

Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole product.[1]

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Caption: Workflow for pyrazole synthesis.

Caption: Reactants and conditions for pyrazole synthesis.

References

Methyl Carbazate as a Reversible Protecting Group for Aldehydes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl carbazate as an efficient and reversible protecting group for aldehydes. The formation of N-methoxycarbonylhydrazones offers a stable intermediate that can be selectively cleaved to regenerate the parent aldehyde, making it a valuable strategy in multi-step organic synthesis, particularly in the context of drug development and medicinal chemistry.

Introduction